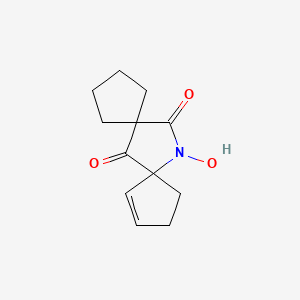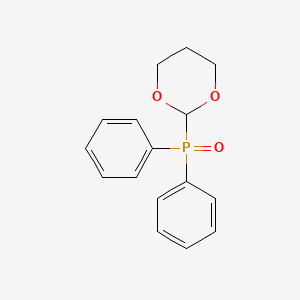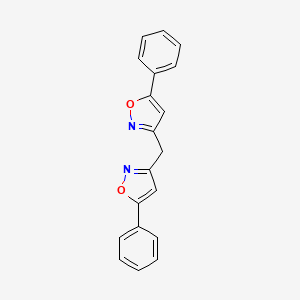
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a phenyl group at the 4-position and a benzyl group at the 1-position, with chloride as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride typically involves the quaternization of 4-phenylpyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
4-phenylpyridine+benzyl chloride→pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Benzyl-substituted pyridinium derivatives.
科学的研究の応用
Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: The compound is used in the production of ionic liquids and as a phase transfer catalyst in organic synthesis.
作用機序
The mechanism of action of pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. It can also inhibit certain enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Pyridinium, 4-phenyl-1-(2-phenylallyl)-, bromide: Exhibits strong antibacterial activity.
Tetrazolo[1,5-a]pyridine derivatives: Known for their antimicrobial activities.
Thienopyridine derivatives: Also exhibit antimicrobial properties.
Uniqueness: Pyridinium, 4-phenyl-1-(phenylmethyl)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
26942-26-7 |
|---|---|
分子式 |
C18H16ClN |
分子量 |
281.8 g/mol |
IUPAC名 |
1-benzyl-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C18H16N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |
InChIキー |
BWXBOHMYQPSHJC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


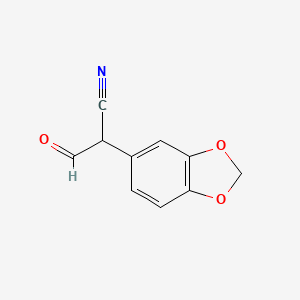
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

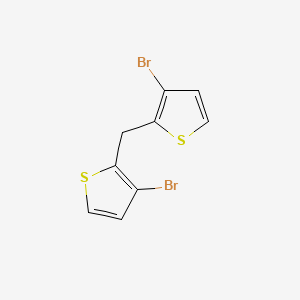
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
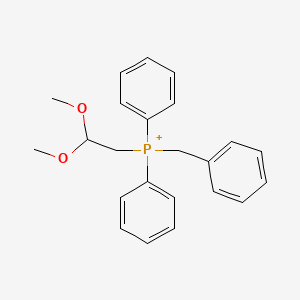
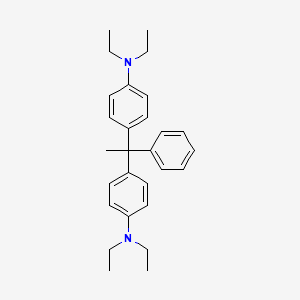
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)

